REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1.[C:44](=[O:45])([O-:46])[O-:47].[CH2:52]([Cl:53])[Cl:54].[CH2:55]1[O:56][CH2:57][CH2:58][O:59][CH2:60]1.[CH3:11][C:12]1([CH3:13])[C:14]([CH3:15])([CH3:16])[O:17][B:18]([c:19]2[cH:20][c:21]3[cH:22][cH:23][c:24]([NH:29][C:30](=[O:31])[c:32]4[cH:33][s:34][cH:35][cH:36]4)[cH:25][c:26]3[cH:27][cH:28]2)[O:37]1.[K+:38].[K+:39].[Na+:48].[Na+:49].[O-:40][C:41]([O-:42])=[O:43].[OH2:51].[Pd:50]>>[c:2]1(-[c:19]2[cH:20][c:21]3[cH:22][cH:23][c:24]([NH:29][C:30](=[O:31])[c:32]4[cH:33][s:34][cH:35][cH:36]4)[cH:25][c:26]3[cH:27][cH:28]2)[cH:3][c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2[nH]ncc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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CC1(C)OB(c2ccc3cc(NC(=O)c4ccsc4)ccc3c2)OC1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccc3cc(NC(=O)c4ccsc4)ccc3c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
|
Name
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|
Type
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product
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Smiles
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O=C(Nc1ccc2cc(-c3ccc4[nH]ncc4c3)ccc2c1)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |